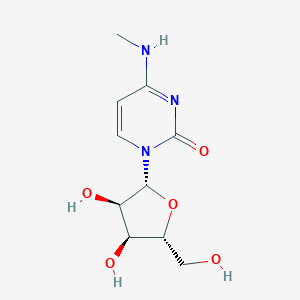

N4-metilcitidina

Descripción general

Descripción

Synthesis Analysis

N4-Methylcytidine and its derivatives, such as N4-hydroxycytidine, can be synthesized efficiently from uridine, highlighting the versatility and potential for modification of nucleosides. The synthesis process involves several steps, including protection and deprotection of functional groups, to yield the desired modified nucleoside in significant yield. These synthetic pathways enable the production of N4-methylcytidine derivatives suitable for further studies and applications in nucleic acid research (Lu et al., 2010).

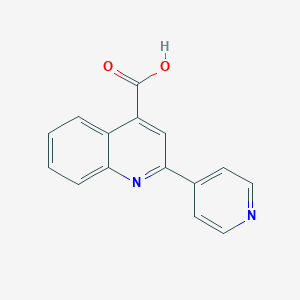

Molecular Structure Analysis

The molecular structure of N4-methylcytidine and its impact on nucleic acid stability and function has been a subject of investigation. Studies have shown that modifications like N4-methylation can affect the stability of DNA duplexes and influence the transition between different conformational states. For instance, N4-methylcytosine has been found to reduce the thermal stability of the DNA double helix, indicating its potential effects on DNA structure and stability (Butkus et al., 1987).

Chemical Reactions and Properties

N4-Methylcytidine participates in various chemical reactions that underline its reactivity and interaction with other biomolecules. The equilibrium of hydrolytic deamination of cytidine and N4-methylcytidine has been studied, revealing that N4-methylcytidine is more resistant to hydrolytic deamination, thus showcasing its unique chemical properties and stability compared to unmodified cytidine (Cohen & Wolfenden, 1971).

Physical Properties Analysis

The physical properties of N4-methylcytidine, including its stability and interaction with proteins, have been analyzed through various spectroscopic and computational methods. Studies focusing on base pairing and the structural implications of N4-methylcytidine modifications in RNA have provided insights into how these modifications can affect RNA duplex stability and specificity, highlighting the subtle balance between modification and function in nucleic acids (Mao et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of N4-methylcytidine and related derivatives have elucidated their roles in mutagenesis and their interaction with biological systems. N4-aminocytidine, a related derivative, has shown potent mutagenic activity, underscoring the importance of understanding the chemical behavior of these modified nucleosides in biological contexts. The synthesis, reactivity, and biological effects of these compounds are essential for leveraging their potential in scientific research and applications (Negishi et al., 1983).

Aplicaciones Científicas De Investigación

Estudios de apareamiento de bases y bioactividad

La N4-metilcitidina desempeña un papel importante en los estudios de apareamiento de bases y bioactividad. Mantiene un patrón regular de apareamiento de bases C:G en el dúplex de ARN y tiene un efecto relativamente pequeño en su estabilidad y especificidad de apareamiento de bases . Esto la convierte en un componente crucial para comprender la dinámica de las estructuras del ARN .

Modulación de la eficiencia y fidelidad de codificación

La metilación en la posición N4 de la citidina es un mecanismo molecular para ajustar finamente la especificidad del apareamiento de bases. Afecta la eficiencia y fidelidad de codificación durante la replicación genética . Esto es particularmente importante para comprender los mecanismos de replicación y expresión genética.

Papel en el control de calidad y localización del ARN

Los nucleótidos metilados, incluido el m4C, en diferentes tipos de ARN juegan papeles clave en las células. Están involucrados en la estabilización de la estructura del ARNt, el refuerzo de la interacción codón-anticodón, la regulación del apareamiento de bases de bamboleo y la prevención de errores de desplazamiento del marco de lectura . También contribuyen al control de calidad y localización del ARN .

Papel en la biogénesis del mitorribosoma

METTL15, una metiltransferasa de this compound, es responsable de la metilación de la posición C839 en el ARNr 12S mitocondrial . Esta metilación es necesaria para una traducción eficiente en las mitocondrias humanas . La falta de METTL15 da como resultado una reducción de la síntesis de proteínas de novo mitocondrial y niveles de estado estacionario disminuidos de componentes proteicos del sistema de fosforilación oxidativa .

Estabilización del plegamiento del ARNr 12S

Se especula que la metilación de m4C839 está involucrada en la estabilización del plegamiento del ARNr 12S . Esto facilita el ensamblaje de las subunidades ribosomales pequeñas mitocondriales, lo cual es crucial para el funcionamiento eficiente de las mitocondrias

Mecanismo De Acción

Target of Action

N4-Methylcytidine (m4C) primarily targets RNA, specifically the 12S rRNA in human mitochondria . The m4C methyltransferase METTL15 is responsible for the specific recognition and modification of m4C839 located in the 44th helix of 12S rRNA . This modification plays important roles in both bacterial and eukaryotic cells .

Mode of Action

The m4C modification retains a regular C:G base pairing pattern in RNA duplex and has a relatively small effect on its base pairing stability and specificity . By contrast, the N4,N4-dimethylcytidine (m42C) modification disrupts the C:G pair and significantly decreases the duplex stability through a conformational shift of native Watson-Crick pair to a wobble-like pattern with the formation of two hydrogen bonds . This double-methylated m42C also results in the loss of base pairing discrimination between C:G and other mismatched pairs like C:A, C:T and C:C .

Biochemical Pathways

The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication . This modification can be dynamically and reversibly regulated by specific reader, writer, and eraser enzymes, representing a new layer of gene regulation .

Pharmacokinetics

It is known that the compound is synthesized and incorporated into rna oligonucleotides

Result of Action

The introduction of N4-Methylcytidine at position 839 of human 12S mt-rRNA by METTL15 is necessary for efficient mitochondrial protein synthesis . The m4C modification is essential to fine-tuning the ribosomal decoding center and increasing decoding fidelity .

Action Environment

The action of N4-Methylcytidine is influenced by the cellular environment. For instance, METTL15 deficiency caused increased reactive oxygen species, decreased membrane potential, and altered cellular metabolic state . Knocking down METTL15 caused an elevated lactate secretion and increased levels of histone H4K12-lactylation and H3K9-lactylation . Therefore, the cellular environment plays a crucial role in the action, efficacy, and stability of N4-Methylcytidine.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N4-Methylcytidine interacts with various enzymes, proteins, and other biomolecules. It is found in mammalian mitochondrial rRNA where it stabilizes the structure of 12S rRNA and is essential for mitochondrial translation of oxidative phosphorylation-related proteins .

Cellular Effects

N4-Methylcytidine has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N4-Methylcytidine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The methylation at N4-position of cytidine is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .

Metabolic Pathways

N4-Methylcytidine is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCNWAXLJWBRJE-ZOQUXTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147340 | |

| Record name | N(4)-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10578-79-7 | |

| Record name | N(4)-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

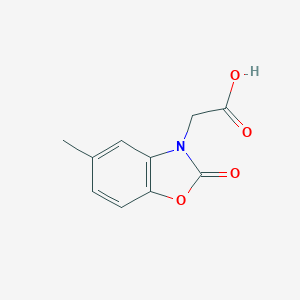

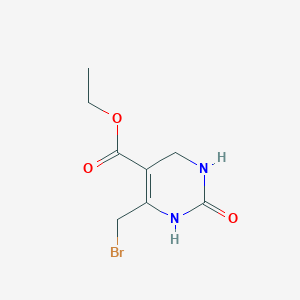

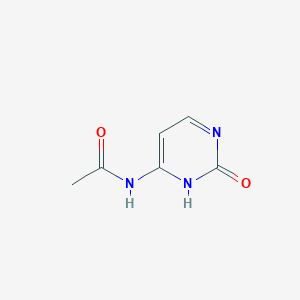

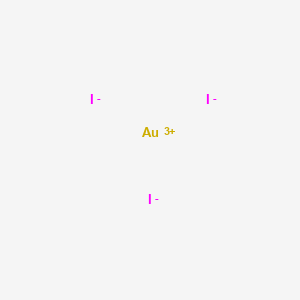

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

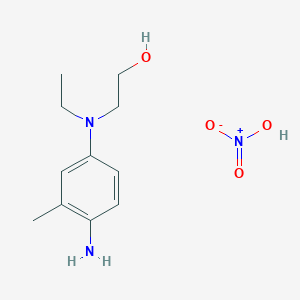

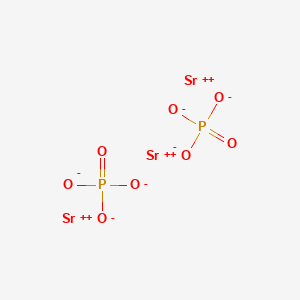

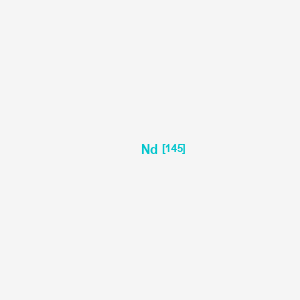

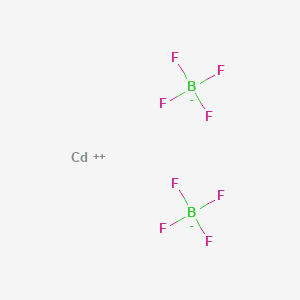

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.